
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the quinazoline family of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- is not fully understood. However, some studies have suggested that this compound may exert its effects by inhibiting certain enzymes or proteins that are involved in various cellular processes. For example, some studies have shown that this compound may inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- has been shown to have various biochemical and physiological effects. Some studies have shown that this compound may induce cell cycle arrest and apoptosis in cancer cells. Other studies have suggested that this compound may have anti-inflammatory effects by inhibiting the production of certain cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo-. One of the major areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Furthermore, studies are needed to investigate the potential side effects and toxicity of this compound. Finally, more research is needed to explore the potential of this compound as a drug candidate for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- has been achieved using various methods. One of the most common methods involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzamide in the presence of a base to yield the desired product. Other methods include the reaction of 4-chlorobenzoyl isocyanate with 2-aminobenzamide and the reaction of 4-chlorobenzaldehyde with anthranilic acid followed by cyclization.
Aplicaciones Científicas De Investigación
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. Some studies have shown that this compound has anticancer, anti-inflammatory, and antiviral properties.
Propiedades
Número CAS |
108086-47-1 |
|---|---|
Nombre del producto |
3(4H)-Quinazolineacetamide, N-(4-chlorophenyl)-4-oxo- |
Fórmula molecular |
C16H12ClN3O2 |
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h1-8,10H,9H2,(H,19,21) |
Clave InChI |
IMEILJCOTBAOGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)Cl |
Otros números CAS |
108086-47-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




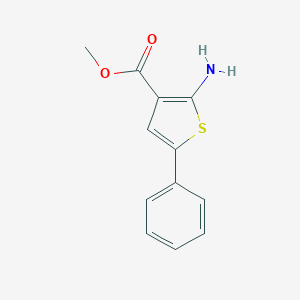
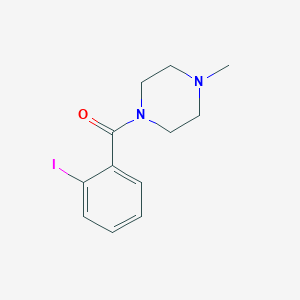
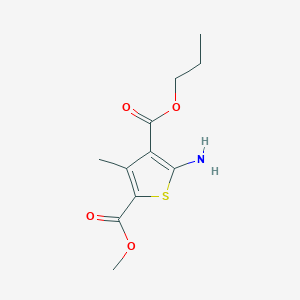
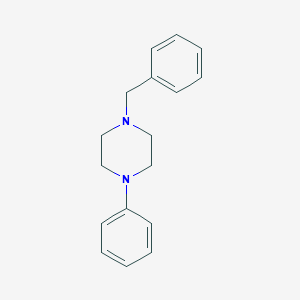
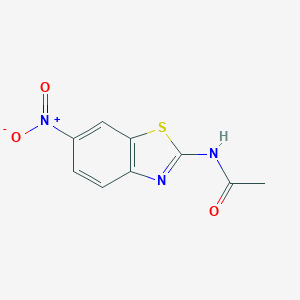
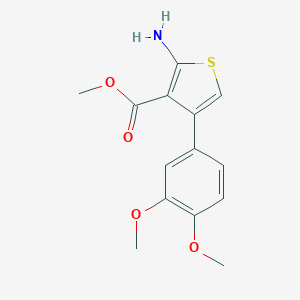
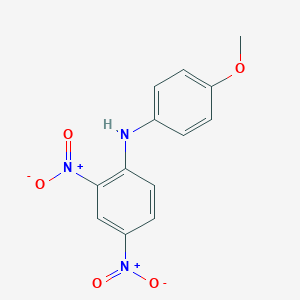
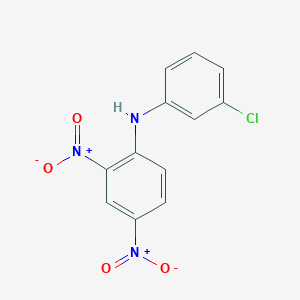
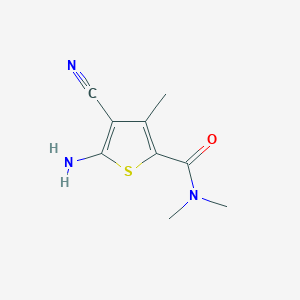



![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)